molecular formula C5H3BrClNO B1378980 5-Bromo-2-chloropyridin-4-OL CAS No. 1196146-82-3

5-Bromo-2-chloropyridin-4-OL

Cat. No.: B1378980
CAS No.: 1196146-82-3
M. Wt: 208.44 g/mol
InChI Key: HKPSSVMYMKAABY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloropyridin-4-OL is a heterocyclic organic compound with the molecular formula C5H3BrClNO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of bromine and chlorine atoms in the pyridine ring makes this compound highly reactive and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The reactions are carried out in specialized reactors with precise temperature and pressure control to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS), iron or aluminum chloride as catalysts.

    Chlorination: Chlorine gas, thionyl chloride, or phosphorus pentachloride.

    Hydroxylation: Sodium hydroxide, potassium hydroxide.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

5-Bromo-2-chloropyridin-4-OL has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloropyridin-4-OL involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes, receptors, or other biomolecules. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloropyridin-4-OL is unique due to the presence of both bromine and chlorine atoms along with a hydroxyl group on the pyridine ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a valuable compound in organic synthesis and scientific research.

Properties

IUPAC Name

5-bromo-2-chloro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPSSVMYMKAABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-chloropyridin-4-OL
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-chloropyridin-4-OL
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-chloropyridin-4-OL
Reactant of Route 4
5-Bromo-2-chloropyridin-4-OL
Reactant of Route 5
5-Bromo-2-chloropyridin-4-OL
Reactant of Route 6
5-Bromo-2-chloropyridin-4-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.